molecular formula C14H7ClF3N3O B3041291 5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 266692-21-1

5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B3041291
CAS RN: 266692-21-1
M. Wt: 325.67 g/mol
InChI Key: FAVREIOKTQODAJ-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (hereafter referred to as 5-CPTO) is a novel compound that has been studied for its potential applications in the fields of materials science, organic synthesis, and biochemistry. 5-CPTO is a heterocyclic compound, containing both a pyridine ring and an oxadiazole ring. The compound has a molecular weight of 338.86 g/mol and a melting point of 167-169°C. 5-CPTO is an important intermediate in the synthesis of a range of organic compounds and has been studied for its potential applications in the fields of materials science and biochemistry.

Scientific Research Applications

Potential Anticancer Agents

5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound structurally related to 5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer, showing potential as an anticancer agent. It exhibits activity against breast and colorectal cancer cell lines but is inactive against other cancer cell lines. Notably, the presence of a pyridyl group and a substituted five-member ring is crucial for its activity. This compound's target has been identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Synthesis and Structural Characterization

Studies on the synthesis of N-heterocyclic compounds, including derivatives of 1,2,4-oxadiazole, have shown hypocholesterolemic activities. This includes derivatives like 3-[4-(1-ethoxycarbonyl-1-methylethoxy) phenyl]-5-(3-pyridyl)-1, 2, 4-oxadiazole, which exhibit considerable hypocholesterolemic activities (Yurugi et al., 1973).

Antimicrobial Properties

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds in this series demonstrated notable antimicrobial activities against a broad panel of bacterial and fungal strains, with certain derivatives exhibiting enhanced potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).

Photoluminescence Properties

Hg(II) complexes of 4-phenyl-5-(3-pyridyl)-1,2,4-triazole-3-thione and 5-(4-pyridyl)-1,3,4-oxadiazole-2-thione have shown notable photoluminescence properties, indicating their potential as fluorescent materials. These complexes exhibit maximum emissions at various wavelengths, providing a framework for further research in material science applications (Bharti et al., 2013).

Liquid Crystalline Properties

3‐(4‐Pyridyl)‐5‐(4‐n‐alkoxy)phenyl‐1,2,4‐oxadiazoles, when mixed with certain carboxylic acids, form supramolecular liquid crystalline complexes. Despite neither the oxadiazole derivatives nor the carboxylic acids being mesomorphic on their own, their complexes exhibit liquid crystalline properties, highlighting their potential use in materials science (Parra et al., 2005).

Anti-aggregatory Activities

Studies comparing 5-phenyl-3-(3-pyridyl)isoxazole and 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole have revealed their potential antiaggregatory activities. These compounds have been shown to suppress platelet aggregation, indicating their potential therapeutic use in treating cardiovascular diseases (Demina et al., 2011).

properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-7-9(4-5-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVREIOKTQODAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152673
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

266692-21-1
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266692-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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